molecular formula C11H11N3O2S B5839180 ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate CAS No. 70027-43-9

ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B5839180
CAS No.: 70027-43-9
M. Wt: 249.29 g/mol
InChI Key: YNUBLGKVULYHIV-UHFFFAOYSA-N
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Description

Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of phenylthiosemicarbazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent such as acetonitrile .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the process. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Medicine: Investigated for its potential use as an anti-inflammatory, analgesic, and anticonvulsant agent.

    Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other 1,3,4-thiadiazole derivatives:

Properties

IUPAC Name

ethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-11(15)12-10-14-13-9(17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUBLGKVULYHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355225
Record name STK385985
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70027-43-9
Record name STK385985
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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